Copper(II)i-butyrate
Description
Copper(II) isobutyrate, systematically named copper(II) 2-methylpropanoate, is an organometallic compound with the chemical formula C8H14CuO4. nih.gov This compound consists of a central copper(II) ion coordinated to two isobutyrate anions. It belongs to the broader family of transition metal carboxylates and has garnered significant interest in the scientific community. Research into this compound and its analogues has provided fundamental insights into coordination chemistry, magnetochemistry, and materials science.
| Compound Identifier | Value |
| Systematic Name | copper;2-methylpropanoate |
| CAS Number | 15432-56-1 |
| Molecular Formula | C8H14CuO4 |
| Molecular Weight | 237.74 g/mol |
| Synonyms | Cupric isobutyrate, copper(2+) diisobutyrate |
Table 1: Chemical Identification of Copper(II) i-butyrate. Data sourced from PubChem and other chemical databases. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C8H14CuO4 |
|---|---|
Molecular Weight |
237.74 g/mol |
IUPAC Name |
copper;2-methylpropanoate |
InChI |
InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
KOKFUFYHQQCNNJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Strategies for Copper Ii I Butyrate
Conventional Synthetic Routes to Copper(II) Isobutyrate
Conventional synthetic routes to Copper(II) isobutyrate typically involve the reaction of a soluble copper(II) salt with isobutyric acid or a soluble isobutyrate salt. These methods are foundational and rely on well-established principles of salt metathesis or acid-base reactions.
A common approach is the reaction of copper(II) acetate (B1210297) with isobutyric acid. In this reaction, the acetate ligands are displaced by isobutyrate ions. The reaction can be driven to completion by removing the acetic acid byproduct, often facilitated by heating. Similarly, other copper(II) salts like copper(II) chloride or copper(II) sulfate (B86663) can be used. For instance, reacting copper(II) chloride with sodium isobutyrate in a suitable solvent results in the precipitation of sodium chloride, leaving the desired Copper(II) isobutyrate in solution or as a precipitate, depending on the solvent. google.com
Another established method involves the preparation of copper(II) carboxylates solvated by other molecules, such as aromatic amines. researchgate.net For example, Copper(II) isobutyrate complexes can be prepared with pyridine (B92270) or picolines, resulting in compounds with the general formula Cu(R-COO)₂(Am)y, where R-COO is the isobutyrate anion and Am is the amine. researchgate.net The synthesis often involves dissolving a copper(II) halide in an anhydrous alcohol, such as methanol (B129727), to which a solution of a sodium alkoxide is added to generate a copper alkoxide suspension in situ. google.com This is followed by the addition of the isobutyrate ligand to form the final product. google.com
Solution-Phase Precipitation Techniques
Solution-phase precipitation is a widely used technique for the synthesis of Copper(II) isobutyrate, allowing for control over purity and crystallinity. This method involves the formation of a supersaturated solution from which the product precipitates. The key is the careful selection of solvents and control of reaction conditions to influence solubility.
The synthesis can be achieved by mixing solutions of a copper(II) salt and the isobutyrate ligand in a solvent where the precursors are soluble but the final product, Copper(II) isobutyrate, is not. For example, copper(II) complexes can be prepared by dissolving the appropriate ligand and copper(II) chloride dihydrate in a solvent like methanol or dimethylformamide (DMF). upce.czmdpi.com Upon slow evaporation of the solvent, or by cooling the solution, the solubility of the complex decreases, leading to its precipitation or crystallization. mdpi.com The resulting solid can then be isolated by filtration. upce.cz
A technique known as homogeneous precipitation can also be employed. This involves the slow, uniform generation of a precipitating agent within the solution. For instance, the forced hydrolysis of urea (B33335) can be used to gradually increase the pH of a solution containing copper(II) ions and isobutyric acid, leading to the controlled precipitation of copper complexes. rsc.orguba.ar The time to the onset of precipitation and the nature of the final solid phase are dependent on factors like the initial copper(II) concentration and temperature. rsc.orguba.ar
Table 1: Examples of Solution-Phase Synthesis Conditions for Copper(II) Complexes
| Ligand Type | Copper(II) Source | Solvent | Method | Reference |
|---|---|---|---|---|
| 2-iminocoumarin | Copper(II) chloride dihydrate | Dimethylformamide (DMF) | Slow evaporation at room temp. | mdpi.com |
| 2-iminocoumarin | Copper(II) chloride dihydrate | Ethanol (B145695) (98%) | Slow evaporation at room temp. | mdpi.com |
| Cyanoguanidine | Bis(cyanoguanidine)copper(II) nitrate (B79036) | Methanol | Reflux, then filtration | upce.cz |
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials, including coordination polymers and metal-organic frameworks (MOFs), from reagents in solution at elevated temperatures and pressures. These methods are well-suited for producing Copper(II) isobutyrate, potentially with controlled morphology and structure.
In a typical solvothermal synthesis, a copper(II) precursor, such as copper(II) nitrate, and isobutyric acid are sealed in a Teflon-lined stainless-steel autoclave with a suitable solvent, such as a water/ethanol mixture. cmu.edu The autoclave is then heated to temperatures typically ranging from 100 to 180°C for a period of hours to days. cmu.edumdpi.com Under these conditions, the increased solubility of reactants and the unique solvent properties facilitate the formation of well-defined crystalline products that are often inaccessible at ambient pressure. cmu.eduscispace.com The use of ethanol as a co-solvent can sometimes act as a reducing agent at high temperatures, which must be considered in the reaction design. cmu.edu
Hydrothermal synthesis is a subset of this technique where water is the solvent. sapub.org This approach is particularly advantageous for its low cost and reduced environmental impact. mdpi.com The pH of the reaction medium is a critical parameter in hydrothermal synthesis, as it can significantly influence the morphology and structure of the resulting copper complexes by affecting intermediate species. mdpi.com For instance, the synthesis of copper oxide nanostructures via hydrothermal methods shows that varying pH can produce nanoparticles, nanorods, or nanosheets. mdpi.com A similar level of morphological control could be anticipated for Copper(II) isobutyrate.
Influence of Stoichiometry and Solvent Systems on Product Formation
The stoichiometry of the reactants and the nature of the solvent system are pivotal factors that dictate the structure, composition, and properties of the resulting Copper(II) isobutyrate complex.
The molar ratio of the copper(II) ion to the isobutyrate ligand is fundamental in determining the final product. Different stoichiometries can lead to the formation of distinct complexes. For example, in reactions of Cu(II) with the bidentate ligand ethylene (B1197577) diamine, both 1:1 and 1:2 metal-to-ligand complexes can form, each with unique spectroscopic properties. scirp.org Similarly, for Copper(II) isobutyrate, a 1:2 ratio of copper to isobutyrate is expected for the neutral complex, Cu(C₄H₇O₂)₂, but other ratios could lead to different polynuclear or solvated structures. The coordination stoichiometry of a copper(II) complex with a pyridine-based ligand was determined to be 2:1 (ligand:metal), highlighting the importance of this ratio. researchgate.net
The solvent system plays a multifaceted role. It not only dissolves the reactants but can also coordinate to the copper(II) center, influence reaction kinetics, and control the precipitation or crystallization of the product. rsc.orgresearchgate.net Studies on Cu(II)-chloride complexes have shown that the solvent activity directly impacts the coordination sphere of the copper ion; lowering water activity can promote the replacement of water molecules with chloride ions. rsc.org Different solvents, such as dimethylformamide (DMF), methanol, acetonitrile, and toluene, can lead to significant variations in reaction outcomes and product control. mdpi.comacs.org For instance, the solubility of precursors and the final complex can vary dramatically between these solvents, affecting yield and purity. mdpi.com
Table 2: Effect of Solvent on Copper-Catalyzed Polymerization (Illustrative of Solvent Influence)
| Solvent | Conversion (%) | Product Dispersity (Đ) | Note | Reference |
|---|---|---|---|---|
| DMSO | >95 | 1.05 | High control and conversion | acs.org |
| DMF | 69 | 1.08 | Excellent control, lower conversion | acs.org |
| Methanol | 84 | 1.05 | Excellent control, good conversion | acs.org |
| Acetonitrile | 67 | 1.06 | Comparable control, lower conversion | acs.org |
| Toluene | 62 | 1.54 | Lower conversion, poor control | acs.org |
Green Chemistry Principles in the Preparation of Copper(II) Isobutyrate Complexes
The application of green chemistry principles to the synthesis of copper complexes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several green strategies can be applied to the preparation of Copper(II) isobutyrate.
One of the primary green chemistry principles is the use of environmentally benign solvents. Water is an ideal green solvent, and its use in the synthesis of copper-based coordination polymers at room temperature represents a significant advancement. mdpi.com Plant extracts, such as those from Corchorus olitorus leaves, have been used as surfactants and capping agents in the green synthesis of copper oxide nanoparticles, a method that could be adapted for carboxylate complexes. mdpi.comnih.gov Other sustainable solvents like polyethylene (B3416737) glycol (PEG) have also been successfully used. psu.edu
Electrochemical synthesis offers another green alternative. This method can reduce the need for chemical oxidizing or reducing agents by using electrical current to drive the reaction. For example, Copper(II) oleate (B1233923) has been synthesized electrochemically using a copper anode, which oxidizes and releases Cu(II) ions into a solution containing the oleic acid ligand. analis.com.my This technique often proceeds at room temperature with high yield and purity, generating minimal waste. analis.com.my
Furthermore, energy-efficient methods like microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption. psu.eduenpress-publisher.com The use of simple, stable, and reusable catalysts is also a key aspect of green chemistry that can be applied to reactions involving copper complexes. ajgreenchem.com
Elucidation of Molecular and Supramolecular Architectures of Copper Ii I Butyrate
X-ray Diffraction and Crystallographic Analysis of Copper(II) Isobutyrate
Single-Crystal X-ray Diffraction for Definitive Structure Determination
Single-crystal X-ray diffraction (SC-XRD) offers unparalleled detail in resolving the three-dimensional structure of a compound. creative-biostructure.com This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The precise arrangement of atoms in the crystal lattice dictates the pattern of diffracted X-rays, allowing for the construction of a detailed molecular model.
For copper(II) carboxylate complexes, including those with isobutyrate ligands, SC-XRD has been pivotal in confirming the existence of various structural motifs. acs.orgnih.gov The technique allows for the precise measurement of critical parameters such as the distance between copper centers in dinuclear species, the coordination geometry around the copper(II) ion, and the nature of the bonding between the metal and the carboxylate ligands. mdpi.comresearchgate.net For instance, SC-XRD studies have definitively established the paddlewheel structure as a common motif for many copper(II) carboxylates, where four carboxylate ligands bridge two copper centers. mdpi.com
Table 1: Representative Crystallographic Data from Single-Crystal X-ray Diffraction Studies of Copper(II) Complexes
| Parameter | Complex 1 nih.gov | Complex 2 nih.gov | Complex 3 nih.gov |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c | P2₁/c |
| Cu-N Bond Length (Å) | 1.985(2) | - | 1.985(2) |
| Cu-O Bond Length (Å) | 1.982(2), 2.605(2) | - | - |
| Coordination Geometry | Elongated Octahedral | Distorted Octahedral | Elongated Octahedral |
Note: Data presented is for representative copper(II) complexes to illustrate the type of information obtained from SC-XRD and may not be specific to copper(II) isobutyrate due to limited publicly available data for this specific compound.
Powder X-ray Diffraction for Bulk Phase Identification and Characterization
While SC-XRD provides the ultimate structural detail, powder X-ray diffraction (PXRD) is an invaluable tool for the characterization of bulk, polycrystalline materials. libretexts.org This method involves analyzing the diffraction pattern from a powdered sample, which contains a vast number of randomly oriented microcrystals. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline phases present in the sample. libretexts.orgresearchgate.net
PXRD is crucial for confirming the phase purity of a synthesized batch of copper(II) isobutyrate. Any crystalline impurities will give rise to additional peaks in the diffraction pattern. libretexts.org Furthermore, PXRD can be used to identify the material by comparing its diffraction pattern to databases of known compounds. libretexts.org It is also a powerful technique for studying structural changes that occur under different conditions, such as temperature variations. mostwiedzy.pludg.edu For instance, the thermal decomposition of copper(II) isobutyrate to form other copper-containing phases can be monitored using PXRD.
Structural Diversity in Copper(II)i-butyrate Coordination
The coordination of isobutyrate ligands to copper(II) ions can result in a fascinating array of structural architectures, ranging from simple discrete molecules to extended one-, two-, or three-dimensional networks. mdpi.comnih.govrsc.orgmdpi.com This structural diversity is a hallmark of coordination chemistry and is influenced by factors such as the metal-to-ligand ratio, the presence of other coordinating ligands (co-ligands), and the reaction conditions. rsc.orgrsc.org
Mononuclear Copper(II) Isobutyrate Species
In the presence of certain co-ligands or under specific reaction conditions, copper(II) isobutyrate can exist as mononuclear species. In such structures, a central copper(II) ion is coordinated to one or more isobutyrate ligands and potentially other solvent or co-ligand molecules, but does not form direct bridging connections to other copper ions. mdpi.comrsc.org The coordination geometry around the copper(II) center in these mononuclear complexes is typically square planar, square pyramidal, or distorted octahedral. sci-hub.se The formation of mononuclear species is often favored when bulky co-ligands are used, which sterically hinder the formation of bridged structures. mdpi.comrsc.org
Dinuclear Paddlewheel Structures in this compound Systems
Perhaps the most iconic structural motif in copper(II) carboxylate chemistry is the dinuclear paddlewheel structure. mdpi.comresearchgate.net This arrangement is also anticipated and has been observed in systems involving copper(II) isobutyrate. In this structure, two copper(II) ions are held in close proximity by four bridging isobutyrate ligands. Each copper ion typically adopts a square pyramidal geometry, with the four oxygen atoms from the carboxylate groups forming the basal plane and an axial ligand (often a solvent molecule or another co-ligand) occupying the apical position. mdpi.comsemanticscholar.org The Cu-Cu distance in these dinuclear units is a critical parameter that influences their magnetic properties. mdpi.com The formation of these paddlewheel structures is a classic example of self-assembly in coordination chemistry. nih.gov
Table 2: Typical Features of Dinuclear Paddlewheel Copper(II) Carboxylates
| Feature | Description |
|---|---|
| Metal Centers | Two Copper(II) ions |
| Bridging Ligands | Four carboxylate groups (e.g., isobutyrate) |
| Coordination Geometry | Typically square pyramidal at each copper center |
| Axial Ligands | Often solvent molecules or other co-ligands |
| Cu-Cu Distance | Typically in the range of 2.6 Å mdpi.com |
Oligomeric and Polymeric Architectures of Copper(II) Isobutyrate
Beyond mononuclear and dinuclear species, copper(II) isobutyrate can form more extended oligomeric and polymeric structures. itu.edu.trrsc.org These architectures arise when the isobutyrate ligands and/or co-ligands bridge multiple copper centers, leading to the formation of chains, layers, or three-dimensional frameworks. semanticscholar.orgacs.org The dimensionality and topology of these coordination polymers can be tuned by the choice of co-ligands. For example, linear or zigzag chains can be formed by linking dinuclear paddlewheel units with bidentate N,N'-donor ligands. mdpi.comsemanticscholar.org The study of these polymeric structures is of significant interest due to their potential applications in areas such as catalysis and materials science. acs.org The formation of these extended structures highlights the versatility of the copper-isobutyrate system in constructing complex supramolecular assemblies. tcd.ie
Analysis of Supramolecular Interactions in Solid-State Structures
Role of Hydrogen Bonding Networks
In the absence of coordinated solvent molecules, conventional hydrogen bonding is not expected to be the primary directional force in the crystal structure of anhydrous copper(II) isobutyrate. The isobutyrate ligands themselves lack strong hydrogen bond donors. However, should the crystal lattice incorporate solvent molecules, such as water or alcohols, hydrogen bonding would play a crucial role in the supramolecular assembly. For instance, in adducts of copper(II) carboxylates with water or methanol (B129727), hydrogen bonds are often observed between the coordinated solvent molecules and the carboxylate oxygen atoms of adjacent dimeric units. researchgate.netresearchgate.net These interactions can link the paddle-wheel dimers into one-, two-, or three-dimensional networks. nih.govijcrcps.comnih.gov
Interactive Data Table: Plausible Hydrogen Bond Geometries in a Hydrated Copper(II) Isobutyrate Complex
| Donor | Acceptor | Distance (Å) | Angle (°) | Type of Interaction |
| O-H (Water) | O (Carboxylate) | 2.6 - 2.9 | 150 - 180 | Intermolecular |
| C-H (Methyl) | O (Carboxylate) | 3.0 - 3.5 | 120 - 160 | Weak Intermolecular |
Note: This table is illustrative and based on typical values found in related hydrated metal carboxylate structures, as specific data for copper(II) isobutyrate is unavailable.
Other Non-Covalent Interactions Governing Assembly
The crystal structure of a copper(II) synergist complex involving isobutyric acid and methyl isonicotinate (B8489971) was found to crystallize in the monoclinic C2/c space group, with the fundamental unit being a centrosymmetric dimer where two copper ions are bridged by four carboxylate groups from the deprotonated isobutyric acid. The packing of these dimeric units would be governed by the cumulative effect of numerous weak interactions.
The collective nature of these weak forces, such as C-H···O and van der Waals interactions, can significantly influence the self-assembly process and the resulting supramolecular architecture. youtube.com Theoretical studies on similar systems, like copper(II) chloro-nitro-benzoato complexes, have shown that the interplay of these weak interactions is crucial for lattice stabilization. mdpi.com Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these weak intermolecular contacts. mdpi.com
Interactive Data Table: Common Non-Covalent Interactions in Copper(II) Carboxylate Structures
| Interaction Type | Typical Distance (Å) | Contributing Groups | Role in Supramolecular Assembly |
| van der Waals | > 3.5 | Isopropyl groups | Overall packing and space-filling |
| C-H···O | 3.0 - 3.5 | Methyl C-H and Carboxylate O | Directional stabilization of dimers |
| Cu···O (inter-dimer) | > 3.0 | Copper ion and Carboxylate O | Weak electrostatic interactions |
Note: This table provides generalized information based on known copper(II) carboxylate structures. Specific values for copper(II) isobutyrate are not available.
Spectroscopic and Spectrochemical Investigations of Copper Ii I Butyrate
Vibrational Spectroscopy for Ligand Coordination and Structural Assignment
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the coordination environment of the copper(II) ions and confirming the structural integrity of the isobutyrate ligands.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the coordination mode of the carboxylate groups to the copper(II) center. The key diagnostic vibrational bands are the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies of the carboxylate moiety. The difference between these two frequencies (Δν = νas(COO⁻) - νs(COO⁻)) is particularly informative. For copper(II) carboxylates with a paddlewheel structure, a Δν value in the range of 170–250 cm⁻¹ is indicative of a bridging bidentate coordination mode. nih.gov
In copper(II) isobutyrate, the FT-IR spectrum typically shows a strong band around 1600 cm⁻¹ corresponding to the asymmetric stretching vibration of the carboxylate group. The symmetric stretching vibration is observed at a lower frequency. The presence of bands around 450 cm⁻¹ can be attributed to the Cu-O stretching vibrations, further confirming the coordination of the isobutyrate ligands to the copper ions. The analysis of these vibrational modes helps to confirm the dimeric "paddle-wheel" structure, where four isobutyrate ligands bridge the two copper centers. nih.gov
Detailed assignments of the vibrational spectra of similar copper(II) carboxylates, such as copper(II) propionate (B1217596) and butyrate, have shown that the presence of non-equivalent carboxylate ligands can lead to band splittings, particularly for modes involving the alkyl groups. tandfonline.comcapes.gov.br This level of detail aids in a comprehensive understanding of the vibrational landscape of copper(II) isobutyrate.
Table 1: Characteristic FT-IR Vibrational Frequencies for Copper(II) Carboxylates
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| Asymmetric COO⁻ Stretch (νas) | ~1600 | Indicates coordinated carboxylate group. |
| Symmetric COO⁻ Stretch (νs) | ~1420 akjournals.com | |
| Δν (νas - νs) | 170-250 nih.gov | Suggests bridging bidentate coordination. |
| Cu-O Stretch | ~450 | Confirms metal-ligand bond. |
| C-H Bending/Stretching | Varies | Characteristic of the isobutyrate ligand. |
Note: The exact positions of the vibrational bands can vary slightly depending on the specific experimental conditions and the presence of any additional ligands.
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations and the metal-ligand stretching modes, which are often weak in the infrared spectrum. While specific Raman studies on copper(II) isobutyrate are less commonly reported, the principles of vibrational analysis for copper carboxylates are directly applicable. Raman spectra would be expected to show the symmetric carboxylate stretching vibration and the Cu-O stretching modes, aiding in a complete vibrational assignment and structural confirmation.
Electronic Spectroscopy for Ligand Field Transitions and Electronic Structure
Electronic spectroscopy, primarily UV-Vis spectroscopy, is a key technique for probing the d-d electronic transitions of the copper(II) ions and understanding the electronic structure of the complex.
Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis
The UV-Vis spectrum of copper(II) isobutyrate is characterized by two main features: a broad, lower-energy band in the visible region and a higher-energy shoulder or band in the near-UV region. The broad band, typically observed in the range of 600–800 nm, is assigned to the d-d transitions of the Cu²⁺ ions. In a distorted octahedral or square pyramidal geometry, as found in many copper(II) complexes, several d-d transitions are possible, but they are often close in energy and merge to form a single broad envelope. tandfonline.com The position of this band is sensitive to the coordination environment of the copper ion. core.ac.uk
A weaker intensity band, sometimes observed around 360-400 nm, is characteristic of dimeric copper(II) carboxylates and is often attributed to a charge transfer transition. ias.ac.inchem-soc.si This feature is considered a hallmark of the paddlewheel structure and the associated metal-metal interaction. The electronic spectra of copper(II) complexes with similar structures show intense peaks in the 560-690 nm range due to d-d transitions. ias.ac.in
Table 2: Typical Electronic Absorption Bands for Dimeric Copper(II) Carboxylates
| Spectral Region | Wavelength Range (nm) | Assignment | Significance |
| Visible | 600–800 | d-d transitions | Confirms the presence of Cu(II) and provides information about the ligand field environment. |
| Near-UV | ~360-400 ias.ac.inchem-soc.si | Ligand-to-Metal Charge Transfer (LMCT) | Characteristic of the dimeric structure and metal-metal interaction. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like the copper(II) ion (d⁹ configuration). In the case of dimeric copper(II) isobutyrate, the two copper(II) centers are in close proximity, leading to antiferromagnetic coupling. This coupling results in a singlet ground state (S=0), which is EPR silent, and an excited triplet state (S=1), which is EPR active.
The EPR spectrum of copper(II) isobutyrate, when observed from the thermally populated triplet state, is characteristic of a system with an effective spin S=1. The spectrum is described by a spin Hamiltonian that includes the Zeeman interaction and the zero-field splitting (ZFS) parameters, D and E. The ZFS arises from the magnetic dipole-dipole interaction between the two copper ions and the anisotropic exchange interaction. nationalmaglab.org
The D value, or axial ZFS parameter, provides information about the separation and orientation of the two copper ions. High-field EPR studies on similar binuclear copper carboxylates have been crucial in determining the sign of the D parameter, which was found to be negative, a significant finding for the theory of exchange interactions in these systems. nationalmaglab.orgresearchgate.net The EPR spectrum can also exhibit hyperfine coupling to the copper nuclei. The g-tensor values obtained from the spectrum provide information about the electronic ground state of the copper(II) ions. tandfonline.com The temperature dependence of the EPR signal intensity can be used to estimate the singlet-triplet energy separation (-2J), which quantifies the strength of the antiferromagnetic coupling. oup.com
Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathways
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of copper(II) isobutyrate. Historical mass spectrometric studies have shown that upon thermal decomposition, copper(II) carboxylates can yield volatile copper(I) carboxylate species. Specifically, dimeric copper(I) isobutyrate has been identified as a product of the thermal decomposition of copper(II) isobutyrate.
The fragmentation pathways of copper(II) carboxylates in the mass spectrometer can be complex. For alkyl-substituted copper carboxylates, a common initial fragmentation step is the loss of a carboxylate radical (RCO₂•) from the molecular ion. cdnsciencepub.com Further fragmentation can involve the loss of CO₂ and other neutral fragments. The analysis of the mass spectrum allows for the confirmation of the dimeric nature of the complex in the gas phase and provides insights into its stability and decomposition mechanisms.
Other Advanced Spectroscopic Techniques (e.g., X-ray Absorption Spectroscopy for Oxidation States)
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of a specific element within a compound. It is particularly valuable for determining the oxidation state of the absorbing atom and characterizing its coordination environment. The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
X-ray Absorption Near Edge Structure (XANES)
The XANES region, which encompasses the absorption edge and extends for about 50 eV beyond it, provides detailed information about the oxidation state and coordination geometry of the absorbing atom. For copper compounds, the Cu K-edge is typically analyzed.
Studies on various copper compounds have established that the features within the XANES spectrum are highly sensitive to the oxidation state of the copper ion. ias.ac.inias.ac.in For a Cu(II) center, such as that expected in copper(II) isobutyrate, the main absorption edge results from the excitation of a 1s core electron to unoccupied p-states. The precise energy and shape of this edge, along with the presence of specific pre-edge features, are diagnostic of the Cu(II) oxidation state.
In Cu(II) complexes, a weak pre-edge feature corresponding to the formally forbidden 1s → 3d transition may be observed. The intensity and position of this feature can offer insights into the coordination geometry. Furthermore, the energy of the main absorption edge shifts to higher values as the oxidation state of the copper increases. For instance, the spectra of Cu(II) compounds are distinctly different from those of Cu(I) compounds. researchgate.net The absence of a characteristic peak around 8983 eV in the spectrum would confirm that copper is present in the +2 oxidation state and not as Cu(I). researchgate.net
Research on copper complexes with carboxylate ligands has shown that the Cu K-edge XANES spectra for Cu(II) compounds typically exhibit a pre-edge feature around 8977.5 eV and a main absorption peak (white line) at approximately 8996.5 eV. researchgate.net These features are indicative of a Cu(II) center.
Extended X-ray Absorption Fine Structure (EXAFS)
The EXAFS region, which extends from about 50 eV to 1000 eV above the absorption edge, consists of oscillations that arise from the scattering of the ejected photoelectron by the neighboring atoms. Analysis of the EXAFS spectrum can yield precise information about the local structure around the absorbing atom, including bond distances, coordination numbers, and the identity of the neighboring atoms.
For a dimeric paddle-wheel structure, which is common for copper(II) carboxylates, EXAFS analysis would be expected to provide key structural parameters. This technique has proven effective for studying the metal-metal bonds present in copper carboxylates. ias.ac.inias.ac.in The analysis would involve fitting the experimental data to a theoretical model based on the proposed structure. This would allow for the determination of the Cu-O bond distances within the carboxylate bridges and the Cu-Cu distance in the dimeric unit. Studies of various copper complexes have successfully used EXAFS to determine coordination numbers and bond lengths, showing, for example, Cu-O distances around 2.00 Å in certain environments. nih.gov
The coordination environment of the Cu(II) ion, whether it is square planar, five-coordinate, or distorted octahedral, can be elucidated by detailed EXAFS analysis. nih.govosti.gov The number and distance of coordinating oxygen atoms from the isobutyrate ligands and any axial ligands would be determined from the fitting of the EXAFS data.
A hypothetical table of XAS data for Copper(II) isobutyrate, based on typical values for Cu(II) carboxylates found in the literature, is presented below.
| Parameter | Description | Expected Value/Range |
| Cu K-edge Position (E₀) | The energy of the main absorption edge, indicative of the oxidation state. | ~8996.5 eV researchgate.net |
| Pre-edge Feature | A weak transition observed at lower energy than the main edge. | ~8977.5 eV researchgate.net |
| Oxidation State | Determined from the overall edge position and features. | +2 researchgate.net |
| First Shell Coordination | The identity and number of nearest neighbor atoms to the Cu ion. | 4 Oxygen atoms |
| Cu-O Bond Distance (R) | The average distance from the central copper atom to the coordinating oxygens. | ~1.9 - 2.1 Å ias.ac.innih.gov |
| Cu-Cu Distance (R) | The distance between the two copper atoms in a dimeric structure. | ~2.6 - 2.7 Å ias.ac.inias.ac.in |
This table summarizes the key information that would be obtained from an XAS study of Copper(II) isobutyrate, providing a powerful confirmation of its oxidation state and detailed insights into its molecular structure.
Theoretical and Computational Chemistry Approaches to Copper Ii I Butyrate
Density Functional Theory (DFT) Studies of Electronic Structure and Bonding
Density Functional Theory (DFT) has become an indispensable method for investigating the electronic structure and bonding in transition metal complexes like Copper(II) isobutyrate. nih.govchemistry.or.jp DFT calculations allow for a detailed description of how the d-electrons of the copper(II) ion interact with the orbitals of the isobutyrate ligands. These studies are crucial for understanding the geometry, stability, and spectroscopic properties of the molecule.
Research on related copper(II) complexes shows that the choice of the functional and basis set within the DFT framework is critical for obtaining accurate results. nih.gov Functionals such as B3LYP are commonly employed, often with corrections for dispersion forces, to properly model the system's energies. nih.gov For Copper(II) isobutyrate, which typically exists as a dimeric structure, DFT can elucidate the nature of the copper-copper interaction and the magnetic coupling between the two metal centers.
Key findings from DFT studies on copper(II) systems include:
Molecular Geometry: Calculations can accurately predict bond lengths and angles, revealing distortions from ideal geometries, such as the Jahn-Teller distortion common in six-coordinate Cu(II) complexes. rsc.org For the dimeric paddle-wheel structure of copper(II) carboxylates, DFT helps define the Cu-O bond distances and the critical Cu-Cu separation.
Electronic Configuration: DFT confirms the d⁹ electronic configuration of the Cu(II) ion. Calculations often indicate that the unpaired electron resides primarily in the d_x²-y²_ orbital, which is consistent with a distorted square-planar or square-pyramidal coordination environment. researchgate.net
Bonding Analysis: Natural Bond Orbital (NBO) or Natural Population Analysis (NPA) can be used to quantify the nature of the Cu-ligand bonds. cuni.cz These analyses reveal the degree of covalent character and the extent of charge transfer from the isobutyrate ligands to the copper ion. Studies on similar complexes show that more polarizable ligands tend to form stronger dative bonds to the copper center. cuni.cz
Spin Distribution: The distribution of the unpaired electron's spin density across the molecule can be mapped. nih.gov This is vital for interpreting Electron Paramagnetic Resonance (EPR) spectra and understanding magnetic properties.
| DFT Functional/Method | Primary Application | Typical Insights Gained | Reference |
|---|---|---|---|
| B3LYP / B3LYP-D3 | Geometry Optimization, Reaction Energies | Provides accurate molecular structures and thermochemical data for reaction pathways. The D3 correction accounts for dispersion forces. | nih.gov |
| M06-2X | Non-covalent Interactions, Thermochemistry | Well-suited for studying systems where weak interactions, such as those in supramolecular assemblies, are important. Used for calculating reduction potentials. | nih.gov |
| TPSS / OPBE | Electronic Structure, Spin States | Used to analyze systems with complex electronic states, such as determining the ground state of multiconfigurational systems like Cu(II)-radical complexes. | researchgate.net |
| NPA / NBO Analysis | Bonding Characterization | Quantifies orbital interactions, charge distribution, and the covalent nature of metal-ligand bonds. | researchgate.netcuni.cz |
Quantum Chemical Calculations for Reaction Mechanisms and Energetics
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving Copper(II) isobutyrate. rsc.org These computations can identify transition states, intermediates, and reaction products, providing a step-by-step mechanism and the associated energy barriers (activation energies). nih.govu-tokyo.ac.jp This information is key to understanding the compound's role as a catalyst or precursor in various chemical transformations.
For instance, in a ligand exchange reaction, quantum calculations can model the approach of a new ligand, the breaking of an existing copper-isobutyrate bond, and the formation of the new species. The calculated energetics reveal whether the reaction is thermodynamically favorable (negative reaction free energy, ΔG_r) and kinetically accessible (the height of the activation energy barrier). mdpi.com
Common applications include:
Catalytic Cycles: In reactions catalyzed by copper complexes, calculations can elucidate each step of the catalytic cycle, including substrate binding, oxidative addition, reductive elimination, and catalyst regeneration. nih.gov
Bond Dissociation Energies (BDE): The energy required to break specific bonds within the complex can be calculated, offering insights into molecular stability and potential fragmentation pathways under certain conditions, such as in mass spectrometry. beilstein-journals.org
Redox Processes: The energetics of changing the copper ion's oxidation state from Cu(II) to Cu(I) or Cu(III) can be modeled. This is particularly relevant in atom transfer radical polymerization (ATRP) or oxidation catalysis, where the copper center's redox potential is critical. researchgate.net
| Reaction Step | Parameter | Description | Illustrative Value (kcal/mol) | Reference |
|---|---|---|---|---|
| Reactant Complex Formation | ΔE_complex | Energy change upon initial association of the incoming ligand with the Cu(II) complex. | -5.2 | u-tokyo.ac.jp |
| Transition State | ΔE_act (Activation Energy) | The energy barrier that must be overcome for the reaction to proceed. A lower value indicates a faster reaction. | +14.6 | u-tokyo.ac.jp |
| Intermediate Formation | ΔE_int | The energy of a stable intermediate species formed along the reaction pathway. | -8.9 | u-tokyo.ac.jp |
| Overall Reaction | ΔG_r (Free Energy of Reaction) | The overall free energy change. A negative value indicates a spontaneous reaction. | -12.5 | mdpi.com |
Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects
While quantum mechanics excels at describing electronic effects, Molecular Dynamics (MD) simulations are used to model the physical movement and interactions of atoms and molecules over time. wikipedia.org For Copper(II) isobutyrate, MD simulations are essential for understanding its behavior in solution, revealing how solvent molecules and other species interact with the complex. dovepress.com
A key area of investigation is the effect of the solvent on the structure and reactivity of the copper complex. researchgate.net Solvents can coordinate directly to the copper center, influencing its catalytic activity and redox properties. mdpi.comnih.gov MD simulations can model these coordination events and the resulting structural changes. nih.gov Both implicit solvent models (which treat the solvent as a continuous medium) and explicit solvent models (which include individual solvent molecules) are used to capture these effects accurately. mdpi.com
MD simulations provide detailed insights into:
Solvation Shell Structure: The arrangement and dynamics of solvent molecules immediately surrounding the Copper(II) isobutyrate complex.
Intermolecular Forces: The specific non-covalent interactions, such as hydrogen bonds or van der Waals forces, between the complex and solvent molecules or between multiple complexes. dovepress.comresearchgate.net
Solvent-Dependent Stability: How different solvents can stabilize or destabilize the copper complex, which in turn affects reaction equilibria and rates. researchgate.netnih.gov
| Solvent | Key Property | Observed Effect in Simulation | Reference |
|---|---|---|---|
| Water (H₂O) | High Polarity, H-bonding | Strong coordination to the Cu(II) center, can participate in and stabilize charged intermediates. May form extensive hydrogen bond networks. | researchgate.net |
| Acetonitrile (MeCN) | Coordinating, Polar Aprotic | Coordinates to the Cu(II) center, influencing redox potential and reaction pathways. Stabilizes cationic intermediates. | mdpi.comnih.gov |
| Dimethyl Sulfoxide (DMSO) | Strongly Coordinating | Can displace other weakly bound ligands. Its coordination significantly affects the stability and reactivity of Cu(I) and Cu(II) species. | mdpi.com |
| Toluene | Non-polar | Minimal direct coordination. Primarily interacts via weaker van der Waals forces, promoting aggregation of polar complexes. | researchgate.net |
Computational Modeling of Supramolecular Assembly Processes
Copper(II) isobutyrate units can act as building blocks for larger, ordered structures known as coordination polymers or supramolecular assemblies. Computational modeling is a powerful tool for predicting and understanding how these individual molecules self-assemble. acs.org
These models can explore the complex interplay of forces that govern assembly, including the formation of coordination bonds and the influence of weaker non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net By simulating the interactions between multiple Copper(II) isobutyrate molecules, researchers can predict the most stable resulting architectures, such as one-dimensional chains, two-dimensional layers, or discrete polynuclear cages. mdpi.com
Different computational techniques are employed to study these processes:
Molecular Dynamics (MD): Used to simulate the initial stages of assembly, showing how molecules diffuse and orient themselves to form preliminary aggregates. Simplified models are often used to access the longer timescales required for assembly. acs.org
DFT Calculations: Applied to smaller fragments of the assembly (e.g., a dimer or trimer) to accurately calculate the interaction energies and geometries of the linkages. researchgate.net
Hirshfeld Surface Analysis: A method based on the electron distribution of a molecule in a crystal that visually and quantitatively summarizes all intermolecular interactions, helping to identify the key contacts responsible for holding the supramolecular structure together. researchgate.netresearchgate.net
These computational approaches can guide synthetic chemists in designing new materials by predicting how modifications to the isobutyrate ligand or the addition of other bridging ligands might alter the final supramolecular architecture. mdpi.com
| Computational Method | Focus of Analysis | Information Obtained | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) | Dynamic Assembly Pathway | Simulates the process of aggregation and initial structure formation over time. | acs.org |
| DFT / QTAIM | Interaction Energetics & Bonding | Calculates the strength and nature (covalent vs. non-covalent) of interactions between molecular units. | researchgate.net |
| Hirshfeld Surface Analysis | Intermolecular Contacts | Maps and quantifies the relative importance of different non-covalent interactions (e.g., H-bonding, H...H contacts) in the crystal packing. | researchgate.netresearchgate.net |
| Symmetry Interaction Models | Predicting Final Structure | Uses the symmetry of the molecular building blocks to predict the geometry of the final assembled cage or framework. | acs.org |
Coordination Chemistry and Ligand Design Principles with Copper Ii I Butyrate
Design Strategies for Modifying Coordination Environments around Copper(II)
The coordination environment of the copper(II) ion, a d⁹ metal, is subject to Jahn-Teller distortions, which significantly influences its preferred geometry. nih.gov Typically, copper(II) complexes adopt square planar, square pyramidal, or axially distorted octahedral geometries. nih.gov The design of ligands and the selection of reaction conditions are paramount in dictating the final coordination sphere and, consequently, the properties of the resulting copper(II) complex.
Key strategies for modifying the coordination environment around copper(II) include:
Ligand Design: The denticity, flexibility, and electronic properties of the ligands play a crucial role. Polydentate ligands, which bind to the metal center through multiple donor atoms, generally form more stable complexes due to the chelate effect. nih.gov The use of different donor atoms (e.g., N, O) and the steric bulk of the ligand can be systematically varied to fine-tune the coordination geometry. rsc.orgresearchgate.net For instance, the reaction of copper(II) carboxylates with pyrazole (B372694) derivatives can yield trinuclear copper units. nih.gov
Solvent Effects: The coordinating ability of the solvent can influence the final structure. Solvents can act as ligands, participating directly in the coordination sphere of the metal ion, or they can influence the self-assembly process through interactions with the ligands. acs.org
Control of Reaction Conditions: Factors such as temperature, pH, and reactant ratios can have a profound impact on the final product. e3s-conferences.org For example, temperature variations have been shown to lead to different dimensionalities (1D vs. 2D) in copper coordination polymers. e3s-conferences.org
These strategies allow for the rational design of copper(II) complexes with tailored properties for applications in catalysis, materials science, and beyond. researchgate.netmdpi.com
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Isobutyrate Linkers.rsc.orgCurrent time information in Bangalore, IN.nih.govacs.orgresearchgate.netnih.gov
Copper(II) isobutyrate can serve as a building block for the construction of extended one-, two-, or three-dimensional structures known as coordination polymers and metal-organic frameworks (MOFs). In these materials, the isobutyrate group typically acts as a linker, bridging multiple copper(II) centers.
The formation of these extended networks is a self-assembly process driven by the coordination bonds between the copper(II) ions (nodes) and the isobutyrate linkers. The resulting structures can exhibit a wide range of topologies and porosities. For instance, reactions of copper(II) carboxylates, including butyrate, with pyrazole have been shown to form one-dimensional (1D) zigzag coordination polymers. nih.gov The use of different linkage ligands can lead to diverse network structures. researchgate.net
MOFs are a subclass of coordination polymers characterized by their porous nature. Copper-based MOFs, such as the well-known HKUST-1, are constructed from copper(II) paddlewheel secondary building units (SBUs) linked by carboxylate ligands. researchgate.netmdpi.com While isobutyrate itself is a simple monocarboxylate, it can be incorporated into more complex polytopic linkers used in MOF synthesis. The principles of MOF design allow for the systematic variation of linkers to control pore size and functionality. taylorfrancis.com
Isoreticular Design Principles in MOF Synthesis.Current time information in Bangalore, IN.
Isoreticular chemistry is a powerful strategy for the synthesis of MOFs with the same underlying topology but with different pore sizes and functionalities. acs.orgnih.gov This is achieved by using linkers of the same geometry but with varying lengths or functional groups. researchgate.netberkeley.edu
The isoreticular principle allows for the targeted tuning of MOF properties. For example, by systematically elongating the organic linker, a series of isoreticular MOFs with progressively larger pores can be synthesized. researchgate.net This approach has been successfully applied to various MOF systems, including those based on zinc and copper. researchgate.net The ability to functionalize the linkers without altering the framework's topology opens up possibilities for creating MOFs with tailored properties for specific applications, such as gas storage and separation. acs.org
Topological Analysis of Framework Architectures
The topology of a coordination polymer or MOF describes the connectivity of its constituent nodes (metal ions or clusters) and linkers. Topological analysis simplifies the complex crystal structure into a net, allowing for the classification and comparison of different frameworks. nih.govrsc.org
Different software tools, such as TOPOS Pro, are used to determine the topology of these networks. nih.gov The topology is often described by a three-letter symbol, such as pcu for a primitive cubic network or dia for a diamondoid network. berkeley.edursc.org The topology of a framework is influenced by the coordination geometry of the metal ion, the connectivity of the linker, and the presence of ancillary ligands. acs.orgnih.gov For example, a series of copper(II) MOFs based on bipyridyl ligands exhibited different topologies (fes, hcb, sql, bey, and dia) depending on the specific ligand and reaction conditions. nih.gov The topological analysis of MOFs with multiple types of building units can be more complex, sometimes resulting in trinodal nets. berkeley.edu
Role of Ancillary Ligands in Modulating Complex Stability and Reactivity
Ancillary, or auxiliary, ligands are crucial in the coordination chemistry of copper(II) as they can significantly influence the stability, reactivity, and even the nuclearity of the resulting complexes. researchgate.netnih.gov These ligands can be simple ions like halides or more complex organic molecules. nih.gov
The introduction of ancillary ligands can:
Control Nuclearity: The choice of ancillary ligand can direct the self-assembly process to form di-, tri-, or even tetranuclear copper(II) complexes from the same primary ligand. nih.gov
Modulate Reactivity: Ancillary ligands can influence the electronic properties of the copper(II) center, thereby affecting its catalytic activity or its interaction with other molecules. rsc.orgmdpi.com For example, in ternary copper(II) complexes, the ancillary ligand can guide the binding selectivity towards DNA. acs.org
Influence Supramolecular Structure: Ancillary ligands can participate in non-covalent interactions, such as hydrogen bonding, which can dictate the packing of the complexes in the solid state and lead to the formation of higher-order structures. ijcce.ac.ir
The judicious selection of ancillary ligands is a powerful tool for the rational design of functional copper(II) complexes. nih.gov
Host-Guest Chemistry and Adsorption Phenomena in Copper(II) Isobutyrate-based MOFs
The porous nature of MOFs derived from copper(II) and carboxylate linkers, including those related to isobutyrate, makes them excellent candidates for host-guest chemistry and adsorption applications. taylorfrancis.com The pores of these materials can accommodate a variety of guest molecules, leading to potential uses in gas storage, separation, and sensing. jlu.edu.cnresearchgate.net
The interactions between the host MOF and the guest molecules are typically non-covalent and can include van der Waals forces, hydrogen bonding, and interactions with open metal sites. nih.gov The chemical and geometric properties of the MOF's pores can be tailored to achieve selective adsorption of specific guests. nih.govresearchgate.net
Several factors influence the adsorption properties of copper-based MOFs:
Pore Size and Shape: The dimensions of the pores must be suitable for the target guest molecule.
Surface Functionality: The chemical nature of the pore walls, which can be modified using the principles of isoreticular design, plays a critical role in host-guest interactions. nih.govrsc.org
Open Metal Sites: The presence of coordinatively unsaturated copper(II) sites can provide strong binding sites for certain guest molecules, enhancing adsorption capacity and selectivity. x-mol.net
Metal-to-Ligand Ratio: In the synthesis of some copper-based MOFs, adjusting the metal-to-ligand ratio can impact the resulting material's surface area and CO2 adsorption capacity. rsc.org
Copper-based MOFs have shown promise for the adsorption of various substances, including dyes like methylene (B1212753) blue and toxic metal ions from wastewater. uwaterloo.cafrontiersin.org The study of host-guest interactions in these materials is an active area of research, with advanced techniques being used to understand the binding of guest molecules at the molecular level. nih.govnih.govfrontiersin.org
Catalytic Applications and Mechanistic Studies Involving Copper Ii I Butyrate
Homogeneous Catalysis by Copper(II) Isobutyrate and its Derivatives
In homogeneous systems, the solubility of copper(II) isobutyrate complexes allows for high catalytic activity and selectivity under well-defined conditions. The isobutyrate ligand can influence the catalyst's electronic and steric properties, thereby tuning its reactivity in various transformations.
Investigation of Oxidation and Oxygenation Reactions
Copper(II) carboxylates are effective catalysts for the oxidation and oxygenation of various organic substrates, often utilizing environmentally benign oxidants like molecular oxygen or peroxides. These reactions are crucial in synthesizing valuable chemicals such as aldehydes, ketones, and alcohols.
Research into copper(II)-catalyzed oxidation reactions reveals mechanisms that often involve the generation of highly reactive radical species. For instance, the photocatalyzed decarboxylative oxygenation of phenylacetic acids using a copper(II)-carboxylate complex proceeds via the light-induced homolysis of the copper-carboxylate bond. This key step generates a carboxylate radical, which subsequently undergoes decarboxylation to form a benzylic radical. This radical is then trapped by molecular oxygen, and the resulting copper(I) complex facilitates the formation of the final aldehyde product while regenerating the active Cu(II) catalyst. The coordination geometry of the carboxylate ligand to the copper center is pivotal; monodentate coordination is found to be more effective for this transformation than the more common paddle-wheel-type structure. rsc.org
In the oxidation of cycloalkanes, copper(II) pyridine-carboxylate complexes have been shown to catalyze the conversion of substrates like cyclohexane and cycloheptane to their corresponding alcohols and ketones using hydrogen peroxide as the oxidant. mdpi.com The proposed mechanism involves the interaction of H2O2 with the copper catalyst to form reactive oxo/peroxo-copper intermediates. These intermediates can then generate hydroxyl radicals (HO•), which are potent enough to abstract a hydrogen atom from the cycloalkane. mdpi.com The resulting alkyl radical (R•) reacts with oxygen to form a cycloalkyl hydroperoxide (ROOH), the primary product, which can then be further converted to the final ketone and alcohol products. mdpi.com
Table 1: Research Findings on Copper(II)-Carboxylate Catalyzed Oxidation
| Reaction Type | Catalyst System | Key Mechanistic Step | Substrate Example | Product Example |
|---|---|---|---|---|
| Photocatalytic Decarboxylative Oxygenation | Cu(II)-carboxylate with neocuproine ligand | Light-induced homolysis of Cu(II)-carboxylate bond | 4-Methoxyphenylacetic acid | 4-Methoxybenzaldehyde rsc.org |
| Cycloalkane Oxidation | Copper(II) pyridine-carboxylate complexes | Formation of oxo/peroxo-copper intermediates and hydroxyl radicals | Cycloheptane | Cycloheptanol and Cycloheptanone mdpi.com |
| Aerobic Aliphatic C-H Oxygenation | Cu(OAc)2-1,10-phenanthroline | 1,5-H radical shift of O-radicals followed by trapping with O2 | Hydroperoxides | 1,4-Diols beilstein-journals.org |
Mechanistic Studies of Carbon-Heteroatom Bond Formation (e.g., N-Arylation)
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a fundamental method for forming carbon-nitrogen bonds. nih.govwikipedia.org While the catalytically active species in these reactions is widely accepted to be a Cu(I) complex, Cu(II) sources such as copper(II) carboxylates are frequently employed as pre-catalysts. nih.govnih.gov The Cu(II) species is reduced in situ by a component in the reaction mixture, such as an amine substrate or a solvent, to generate the active Cu(I) catalyst. nih.gov
The choice of ligand is crucial for the efficiency of the N-arylation reaction. Chelating ligands, such as 1,2-diamines or derivatives of amino acids like (S)-N-methylpyrrolidine-2-carboxylate, can stabilize the copper center and control the concentration of the active catalytic species, leading to improved yields and milder reaction conditions. nih.govnih.gov
Table 2: Mechanistic Insights into Copper-Catalyzed N-Arylation
| Reaction | Catalyst Precursor | Active Species | Key Intermediate | Rate-Determining Step |
|---|---|---|---|---|
| Goldberg N-Arylation of Amides | Cu(II) salts (e.g., Cu(OAc)2) nih.gov | Cu(I) complex nih.gov | 1,2-Diamine-ligated Cu(I) amidate nih.gov | Activation of the aryl halide nih.gov |
| Ullmann C-O Coupling | Cu(I) or Cu(II) species | Cu(I) complex nih.gov | Copper(I) alkoxide | Oxidative addition of aryl halide organic-chemistry.org |
| Chan-Lam C-N Coupling | Cu(OAc)2 researchgate.net | Cu(II) complex | Copper-boronic acid adduct | Not explicitly stated |
Olefin Cyclopropanation and Carbene Transfer Reactions
Copper complexes are renowned for their ability to catalyze the cyclopropanation of olefins via carbene transfer from diazo compounds. This reaction is a powerful tool for constructing three-membered carbocyclic rings, which are prevalent motifs in natural products and pharmaceuticals. While many copper catalysts for this transformation are based on Cu(I), Cu(II) complexes can also serve as effective pre-catalysts or, in some cases, as the active catalyst in related transformations.
For example, an efficient method for direct intramolecular alkene cyclopropanation has been developed using a Cu(II)-mediated cascade process. nih.gov The proposed mechanism is distinct from traditional carbene transfer and is postulated to begin with a hydrogen atom transfer (HAT) event, which induces a radical cyclization. This is followed by a copper-mediated step to complete the formation of the cyclopropane ring, affording cyclopropane-fused lactones with high diastereoselectivity. nih.gov
Kinetic studies on the cyclopropanation of styrene catalyzed by copper(II) acetylacetonate (B107027) with diazo compounds have provided insights into the catalytic cycle. epa.gov The mechanism involves the reaction of the Cu(II) catalyst with the diazo compound to form a copper-carbene intermediate. libretexts.org This highly reactive species then transfers the carbene group to the olefin in a concerted or stepwise fashion to yield the cyclopropane product and regenerate the copper catalyst. libretexts.orgnih.gov The coordination of the olefin to the copper center is believed to play a significant role in the catalytic efficiency and stereoselectivity of the reaction. acs.org
Table 3: Copper(II)-Catalyzed Cyclopropanation and Related Reactions
| Reaction Type | Catalyst System | Proposed Mechanism | Carbene/Radical Source | Key Feature |
|---|---|---|---|---|
| Intramolecular Olefinic Acetate (B1210297) Cyclopropanation | CuBr2 nih.gov | HAT-induced radical cyclization and Cu-mediated cyclopropanation nih.gov | Substrate-derived radical | High atom- and step-economy nih.gov |
| Olefin Cyclopropanation | Copper(II) acetylacetonate epa.gov | Carbene transfer via copper-carbenoid intermediate libretexts.org | Diazo compounds | Formation of a copper-carbene species acs.org |
Role in Controlled Radical Polymerization (e.g., ATRP, CRP)
In the field of polymer chemistry, copper(II) complexes, including those with carboxylate ligands like isobutyrate, play a crucial role as deactivators in Atom Transfer Radical Polymerization (ATRP). ATRP is a robust method for controlled radical polymerization (CRP) that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.net
The central feature of ATRP is a reversible equilibrium between a small population of active, propagating radicals (Pn•) and a large population of dormant species (Pn-X), typically an alkyl halide. rsc.orgacs.org This equilibrium is catalyzed by a copper(I) complex (activator), which abstracts a halogen atom from the dormant species to generate the radical and a copper(II) halide complex (deactivator). The propagating radical can add monomer units before being rapidly deactivated by the Cu(II) species, which transfers a halogen atom back to the growing polymer chain. acs.org
Table 4: Role of Copper(II) Species in Atom Transfer Radical Polymerization (ATRP)
| Component | Chemical Species Example | Role in ATRP Equilibrium | Function |
|---|---|---|---|
| Activator | [Cu(I)L]⁺ | Reactant (forward reaction) | Activates dormant polymer chains to propagating radicals uq.edu.au |
| Deactivator | [X-Cu(II)L]⁺ | Product (forward reaction) | Deactivates propagating radicals back to dormant species researchgate.netuq.edu.aunih.gov |
| Dormant Species | Pn-X | Reactant (forward reaction) | Majority of polymer chains, awaiting activation |
| Propagating Radical | Pn• | Product (forward reaction) | Adds monomer units to grow the polymer chain |
Heterogeneous Catalysis and Surface Interactions of Copper(II) Isobutyrate
Transforming homogeneous catalysts into heterogeneous systems offers significant advantages, including simplified catalyst separation, improved stability, and enhanced potential for recycling and continuous flow processes.
Immobilization Strategies for Enhanced Catalytic Performance
The immobilization of homogeneous copper catalysts, such as copper(II) isobutyrate, onto solid supports is a common strategy to create robust heterogeneous catalysts. rsc.org This approach combines the high activity and selectivity of molecular catalysts with the practical benefits of solid-phase systems. mdpi.com
Various materials can be used as supports, including inorganic oxides like silica and titania, as well as carbon-based materials. byu.edu The immobilization can be achieved through several methods:
Covalent Attachment: The catalyst complex, or a ligand that will coordinate to the copper, is chemically bonded to the surface of the support. This method provides strong anchoring and minimizes leaching of the active metal species into the reaction medium.
Adsorption/Deposition: The copper species is physically adsorbed or deposited onto the support material. For example, copper nanoparticles can be adsorbed onto a solid support, with techniques like ultrasound being used to enhance the degree of immobilization. acs.org
Encapsulation: The catalyst is physically trapped within the porous structure of the support material, a technique often used with polymers or metal-organic frameworks (MOFs). mdpi.com
These immobilized copper catalysts have demonstrated high efficiency and reusability in various organic transformations, including N-arylation reactions and cycloadditions. libretexts.orgbyu.edu For instance, a silica gel-immobilized copper(II) catalyst has been successfully used for the Ullmann homocoupling of aryl halides, showing minimal loss of activity after being recycled multiple times. nih.gov The development of such heterogeneous systems is a key area of research aimed at making catalytic processes more sustainable and economically viable. mdpi.combyu.edu
Table 5: Common Strategies for Immobilizing Copper Catalysts
| Immobilization Strategy | Description | Common Support Materials | Key Advantage |
|---|---|---|---|
| Covalent Attachment | Chemical bonding of the catalyst or ligand to the support surface. mdpi.com | Functionalized Silica, Polymers | Minimizes catalyst leaching rsc.org |
| Adsorption/Deposition | Physical adsorption or precipitation of the copper species onto the support. acs.org | Carbon, Titania, Silica Gel | Simple preparation method |
| Encapsulation | Physical entrapment of the catalyst within the support's porous network. mdpi.com | Polymers, Metal-Organic Frameworks (MOFs) | High catalyst stability nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Copper(II) isobutyrate |
| Copper(II) acetylacetonate |
| Copper(II) acetate |
| Cyclohexane |
| Cycloheptane |
| Hydrogen peroxide |
| Phenylacetic acid |
| 4-Methoxybenzaldehyde |
| Styrene |
| 4-Methoxyphenylacetic acid |
| Cycloheptanol |
| Cycloheptanone |
| 1,10-phenanthroline |
Detailed Mechanistic Insights into Catalytic Cycles
Detailed mechanistic insights are foundational to understanding and improving catalytic systems. For copper catalysts, these studies often involve probing the changes in the copper oxidation state, understanding the role of ligands, and identifying transient species.
Probing Redox Processes and Copper Oxidation State Changes
In many copper-catalyzed reactions, the catalytic cycle involves changes between different oxidation states of copper, most commonly Cu(I), Cu(II), and sometimes Cu(III). mdpi.comscilit.com Aerobic oxidation reactions, for example, often rely on the facile oxidation of copper species by molecular oxygen to drive the catalytic turnover. nih.gov The Cu(II)/Cu(I) redox couple is fundamental in initiating radical chain reactions, such as in the oxidation of hydrocarbons. mdpi.com While these principles are well-established for a variety of copper systems, specific studies that probe the redox processes and oxidation state changes in a catalytic cycle explicitly involving Copper(II) isobutyrate are not present in the available literature. It is plausible that Copper(II) isobutyrate would act as a precatalyst, being reduced in situ to a Cu(I) species to initiate a catalytic cycle, a common theme in copper catalysis. mit.edu
Ligand Effects on Catalyst Selectivity and Turnover Frequency
Ligands play a critical role in modulating the reactivity and selectivity of copper catalysts. The electronic and steric properties of the ligand sphere can influence the stability of different copper oxidation states, the accessibility of the metal center to substrates, and the energetics of key steps in the catalytic cycle. researchgate.netresearchgate.net For instance, the use of redox-active ligands can allow for electron transfer to or from the ligand itself, maintaining a specific oxidation state at the copper center while enabling multi-electron transformations. nih.gov The denticity and topology of nitrogen-donor ligands have been shown to significantly impact catalytic activity. researchgate.netnih.gov Although these principles are broadly applicable, there is no specific research available that investigates the effect of the isobutyrate ligand itself or the influence of other ancillary ligands on the selectivity and turnover frequency of a Copper(II) isobutyrate catalyst.
Identification and Characterization of Reactive Intermediates
The direct observation and characterization of reactive intermediates are crucial for elucidating catalytic mechanisms but are often challenging due to their transient nature. In copper catalysis, various intermediates such as copper-superoxo, -hydroperoxo, and organocopper(III) species have been proposed or identified as key players in oxidative transformations. nih.govnih.govresearchgate.net Spectroscopic techniques like EPR and X-ray absorption spectroscopy (EXAS), often combined with computational studies, are vital tools for characterizing these fleeting species. nih.gov These studies provide a deeper understanding of reaction pathways, such as how C-H bonds are activated or how new C-O or C-N bonds are formed. nih.govmit.edu However, the scientific literature lacks reports on the identification and characterization of specific reactive intermediates formed during catalytic cycles that employ Copper(II) isobutyrate.
Investigations of Biological Interactions of Copper Ii I Butyrate in Vitro Mechanistic Focus
Molecular Interactions with Cellular Components (e.g., DNA Binding, Protein Interactions)
Copper(II) complexes, including those with carboxylate ligands similar to isobutyrate, have been shown to interact with crucial biological macromolecules such as DNA and proteins. Spectroscopic techniques are commonly employed to investigate these binding events.
Interaction with DNA: Studies on various copper(II) complexes reveal that they can bind to DNA, with the mode and affinity of binding being influenced by the ligand structure. An intercalative mode of binding is frequently observed, where the complex inserts itself between the base pairs of the DNA double helix. rsc.orgnih.govrsc.org For a series of N,N′,N′′-trisubstituted guanidine (B92328) copper(II) complexes, spectral evidence indicated an intercalative mode of binding to calf thymus DNA (CT-DNA) with binding constants in the range of 10⁴ M⁻¹. rsc.org Similarly, mixed-ligand copper(II) Schiff base complexes showed moderate intercalative binding to CT-DNA, with apparent binding constants (Kapp) in the 10⁵ magnitude. rsc.org Binuclear copper(II) carboxylate complexes have also demonstrated strong DNA binding capabilities. researchgate.net
Interaction with Proteins: Copper(II) complexes also exhibit significant binding affinity for proteins, particularly serum albumins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). rsc.orgnih.govrsc.org The interaction of tetradentate Schiff base copper(II) complexes with HSA was investigated using fluorescence spectroscopy, revealing relatively high binding constants (Ka) on the order of (4.8–8.8) × 10⁴ M⁻¹. rsc.org These studies often suggest a static quenching mechanism, indicating the formation of a ground-state complex between the copper compound and the protein. rsc.org The 2,6-bis(benzimidazo-2-yl)pyridine copper(II) chloride complex has been shown to bind to bovine serum albumin, leading to site-specific cleavage of the protein. nih.gov
Table 1: DNA and Protein Binding Parameters for Selected Copper(II) Complexes This table is interactive. Click on headers to sort.
| Complex Type | Target Molecule | Binding Constant (K) | Binding Mode/Mechanism | Reference |
|---|---|---|---|---|
| N,N′,N′′-trisubstituted guanidine-Cu(II) | CT-DNA | ~10⁴ M⁻¹ | Intercalation | rsc.org |
| Heteroleptic terpyridine-Cu(II) | ct-DNA | Not specified | Intercalation | nih.gov |
| Tetradentate Schiff base-Cu(II) | HSA | (4.8–8.8) × 10⁴ M⁻¹ | Static Quenching | rsc.org |
| Binuclear Carboxylate-Cu(II) | DNA | 4.62–5.07 × 10³ M⁻¹ | Not specified | researchgate.net |
| Mixed-ligand Schiff base-Cu(II) | CT-DNA | ~10⁵ M⁻¹ | Intercalation | rsc.org |
Mechanistic Exploration of Cellular Perturbation in In Vitro Models
The interaction of copper(II) isobutyrate with cellular components can trigger a cascade of events, leading to cellular perturbation. In vitro models are essential for dissecting the specific mechanisms underlying these effects, such as enzyme inhibition and the generation of reactive oxygen species. dcu.iearxiv.orgnih.gov
Copper compounds can act as potent enzyme inhibitors, disrupting vital metabolic pathways. nih.gov The inhibition can occur through several mechanisms, including competitive, non-competitive, or irreversible inhibition. ucl.ac.ukantibodies-online.com
Non-Competitive Inhibition: Copper ions have been shown to act as non-competitive inhibitors. For example, copper(II) sulfate (B86663) can inhibit the enzyme catalase by binding to an allosteric site (a site other than the active site), which induces a conformational change in the enzyme. researchgate.netslideshare.net This structural alteration prevents the substrate, hydrogen peroxide, from binding effectively to the active site, thereby reducing the enzyme's catalytic activity. researchgate.net
Oxidative Damage: Another inhibitory mechanism involves the oxidative damage of the enzyme. Copper ions can interact with critical amino acid residues, such as the thiol groups of cysteine, which are often essential for enzyme structure and function. researchgate.net
Target-Specific Inhibition: Research has shown that various copper complexes can inhibit specific enzymes crucial for cell function and proliferation. These include topoisomerase II, an enzyme involved in managing DNA topology, and cyclin-dependent kinases, which regulate the cell cycle. nih.gov Some copper complexes also function as proteasome inhibitors, inducing apoptosis in cancer cells. nih.gov
Table 2: Examples of Enzyme Inhibition by Copper Complexes This table is interactive. Click on headers to sort.
| Enzyme | Inhibitor | Proposed Mechanism | Consequence | Reference |
|---|---|---|---|---|
| Catalase | Copper(II) ions | Non-competitive inhibition (allosteric binding), Oxidative damage to cysteine residues | Decreased decomposition of hydrogen peroxide | researchgate.net |
| Topoisomerase II | Cu-salicylaldoxime complex | Inhibition of enzyme dimerization and interaction with DNA | Prevention of DNA replication/repair | nih.gov |
| Cyclin-dependent kinases | Cu(II) complexes with N⁶-substituted adenines | Not specified | Cell cycle arrest | nih.gov |
| Proteasome | Various binary Cu(II) complexes | Not specified | Induction of apoptosis | nih.gov |
A primary mechanism of action for copper(II) compounds involves their ability to participate in redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS). rsc.org
In vitro studies using copper(II) oxide nanoparticles (a source of Cu²⁺ ions) have elucidated the specific ROS generated. nih.govnih.gov When in the presence of biological reductants like ascorbate (B8700270) and oxidants like hydrogen peroxide, copper ions can catalyze the formation of highly reactive radicals. nih.gov
The key reactions involved include:
Fenton-like reactions: Cu⁺ reacts with hydrogen peroxide (H₂O₂) to produce a hydroxyl radical (•OH), a highly damaging ROS. nih.gov
Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻
Haber-Weiss reactions: The cycle can be sustained by the reduction of Cu²⁺ back to Cu⁺ by superoxide (B77818) radicals (O₂•⁻). nih.gov
Cu²⁺ + O₂•⁻ → Cu⁺ + O₂
Electron paramagnetic resonance (EPR) spectroscopy has confirmed that the hydroxyl radical is the main ROS generated by copper ions in the presence of hydrogen peroxide. nih.govnih.gov When ascorbate is also present, ascorbyl and superoxide radicals are also formed. nih.govnih.gov This ROS production can lead to significant oxidative damage to cellular components like DNA, lipids, and proteins.
Structure-Activity Relationship Studies at the Molecular Level for Biological Modulation
The biological activity of copper(II) complexes is not solely dependent on the copper ion but is significantly modulated by the surrounding ligands. Structure-activity relationship (SAR) studies aim to understand how modifications to the ligand structure affect the compound's biological efficacy.
The nature of the ligand influences several key properties of the complex, including its stability, redox potential, lipophilicity, and geometry, which in turn dictate its biological interactions. For instance, in mixed-ligand copper(II) Schiff base complexes, the choice of an auxiliary ligand (a co-ligand) can dramatically impact the complex's anticancer activity. rsc.org The use of salicylic (B10762653) acid as a co-ligand, for example, led to a stronger anticancer effect, suggesting a synergistic relationship between the copper complex and the bioactive ligand. rsc.org
Development of Copper(II) Isobutyrate Complexes as Molecular Probes for Biological Systems
The unique spectroscopic and electrochemical properties of copper(II) complexes make them suitable for development as molecular probes to investigate biological systems.
EPR as a Mechanistic Probe: The paramagnetic nature of the copper(II) ion (d⁹ configuration) makes it detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. This property has been exploited to create copper(II) complexes that act as mechanistic probes. For example, a chiral copper(II) metalloradical complex was synthesized and characterized by EPR to provide insight into the C-N bond-forming step of a photoinduced, copper-catalyzed reaction. nih.gov Such probes are invaluable for elucidating complex reaction pathways in biological chemistry.
Fluorescence Quenching Probes: The ability of copper(II) ions to quench fluorescence is another property that can be harnessed. researchgate.net Molecular probes can be designed based on a "fluorophore-quencher" system. In the absence of a specific analyte, the copper(II) center quenches the fluorescence of a nearby fluorophore. Upon binding of the analyte, a conformational change can occur, separating the copper(II) from the fluorophore and restoring fluorescence. This "turn-on" sensing mechanism is highly desirable for biological imaging and the detection of specific molecules in vitro. researchgate.net
While specific molecular probes based on copper(II) isobutyrate are not widely reported, the fundamental principles derived from other copper(II) complexes strongly suggest the potential for developing such tools. The isobutyrate ligand could be modified to tune the complex's properties for specific probing applications.
Advanced Materials Science Applications of Copper Ii I Butyrate As Precursors or Components
Utilization as Precursors for Metal Oxide Nanomaterial Synthesis
Copper(II) isobutyrate is a valuable precursor for the synthesis of copper and copper oxide (CuO) nanoparticles. The thermal decomposition of such copper carboxylate complexes is a common and effective method for producing well-defined nanostructures. In this process, the Copper(II) isobutyrate is heated in a controlled environment, often in the presence of a capping agent or solvent, which leads to its decomposition into metallic copper or copper oxide nanoparticles.
The synthesis process typically involves the thermal decomposition of the copper precursor in a high-boiling point solvent, which helps to control the particle growth and prevent agglomeration. The temperature of the reaction is a critical parameter that influences the phase, size, and morphology of the resulting nanoparticles. For instance, studies on similar copper complexes have shown that lower temperatures often yield copper oxide nanoparticles, while higher temperatures can lead to the formation of metallic copper nanoparticles. chalcogen.ro
Research findings on various copper precursors demonstrate the versatility of this approach. For example, Copper(II) succinate (B1194679) has been used to generate copper and copper oxide (Cu₂O) nanoparticles with an average diameter of about 45 nm via a chemical reduction method. japsonline.com Similarly, other copper salts like copper sulfate (B86663) (CuSO₄·5H₂O) and copper chloride (CuCl₂·2H₂O) are widely used in co-precipitation and green synthesis methods to produce CuO nanoparticles with controlled sizes and morphologies, such as nanorods. scielo.brscirp.orgmdpi.com The use of isobutyrate copper(II) has been specifically noted for its conversion into pure copper nanoparticles (NPs), highlighting its utility as a precursor. rsc.org The choice of precursor and synthesis method allows for the fine-tuning of nanoparticle properties for various applications, including catalysis and antimicrobial coatings. scielo.brui.ac.id
Table 1: Comparison of Copper Precursors for Nanoparticle Synthesis This table is interactive. You can sort and filter the data.
| Precursor Name | Synthesis Method | Resulting Nanomaterial | Average Size | Reference |
|---|---|---|---|---|
| Copper(II) isobutyrate | Thermal Decomposition | Copper (Cu) NPs | Not Specified | rsc.org |
| bis(N-benzyl-salicydenaminato)copper(II) | Thermal Decomposition | CuO and Cu | Size increases with temp. | chalcogen.ro |
| Copper(II) succinate | Chemical Reduction | Cu and Cu₂O | ~45 nm | japsonline.com |
| Copper(II) sulfate pentahydrate | Co-precipitation | CuO Nanorods | 73 nm (length), 16 nm (width) | scielo.br |
| Copper(II) chloride dihydrate | Chemical Precipitation | CuO | Not Specified | scirp.org |
| Copper(II) nitrate (B79036) | Green Synthesis | CuO | 24.39 nm | ui.ac.id |
Incorporation into Functional Composites and Hybrid Materials
Copper(II) isobutyrate can be incorporated into functional composites and hybrid materials, where it imparts specific properties derived from both the copper ion and the isobutyrate ligand. Hybrid materials are a class of materials that combine two or more distinct components, such as metals and polymers, to achieve enhanced or synergistic properties. numberanalytics.com These materials offer improved mechanical strength, thermal stability, and design flexibility compared to their individual constituents. numberanalytics.comnih.gov
The integration of Copper(II) isobutyrate into a polymer matrix is a promising route for creating advanced functional materials. This can be achieved through several strategies. One approach involves using the isobutyrate moiety as a building block for the polymer itself. For example, 2-bromo-isobutyrate derivatives are known to act as initiators for atom-transfer radical polymerization (ATRP), a powerful technique for synthesizing well-defined polymers. psu.edu Copper complexes are central to ATRP, acting as catalysts that mediate the polymerization process. acs.org Therefore, a molecule like Copper(II) isobutyrate could potentially play a dual role as both a source of the polymer-initiating group and the catalytic metal center.
Embedding copper-containing building blocks into a polymer matrix can yield hybrid materials with a range of functionalities. researchgate.net The copper centers can introduce catalytic activity, magnetic properties, or antimicrobial capabilities into the final composite material. The isobutyrate ligands, in turn, can influence the compatibility and dispersion of the copper complex within the polymer matrix, ensuring a homogeneous final material. psu.edu This bottom-up approach, starting with well-defined molecular building blocks, allows for precise control over the final properties of the hybrid material. psu.eduresearchgate.net
Table 2: Types of Hybrid Materials and Potential Role of Copper(II) Isobutyrate This table is interactive. You can sort and filter the data.
| Hybrid Material Type | Description | Potential Role of Copper(II) Isobutyrate | Reference |
|---|---|---|---|
| Metal-Composite | Combines metals with composite materials like carbon fiber reinforced polymers. | As a precursor to deposit copper nanoparticles as a filler in the composite matrix. | numberanalytics.com |
| Ceramic-Metal | Combines ceramics (e.g., silicon carbide) with metals (e.g., copper). | As a component in a metal-organic precursor system for creating ceramic-metal nanostructures. | numberanalytics.com |
| Polymer-Based Hybrid | Incorporates inorganic building blocks into a polymer matrix. | Acts as a functional filler, a cross-linking agent, or a co-monomer via its isobutyrate group. | psu.eduresearchgate.net |
| Functional Coatings | Thin layers of hybrid material applied to a substrate. | Component in a polymerizable formulation to create coatings with antimicrobial or catalytic surfaces. | nih.gov |
Applications in Chemical Vapor Deposition (CVD) and Thin Film Formation
Chemical Vapor Deposition (CVD) is a highly versatile technique used to produce high-quality, solid thin films on a substrate. wikipedia.org The process involves introducing one or more volatile precursor compounds into a reaction chamber, where they decompose and react on the substrate surface to form the desired film. wikipedia.org Copper(II) isobutyrate, as a metal-organic compound, has potential as a precursor for the CVD of copper or copper oxide thin films.
The suitability of a precursor for CVD depends heavily on its volatility and decomposition characteristics. Various copper complexes, particularly those with organic ligands, have been successfully used for this purpose. For example, copper(II) acetylacetonate (B107027) (Cu(acac)₂) is a common precursor used in CVD to deposit materials ranging from copper@carbon core-shell nanowires to pure copper films. rsc.orgdiva-portal.org Other precursors like copper(I) N,N'-di-sec-butylacetamidinate and copper nitrate have also been employed in CVD and aerosol-assisted CVD (AACVD) to create copper and copper oxide films. harvard.edursc.org
While direct studies on Copper(II) isobutyrate for CVD are not widely reported, its nature as a copper carboxylate suggests it could be a viable candidate. The process would involve vaporizing the Copper(II) isobutyrate and transporting it to the heated substrate, where it would thermally decompose. Depending on the deposition temperature and the presence of reactive gases like oxygen or hydrogen, the resulting film could be metallic copper, copper(I) oxide (Cu₂O), or copper(II) oxide (CuO). harvard.edu This technique allows for the creation of conformal coatings over complex topographies, which is crucial for applications in microelectronics and protective coatings. rsc.orgmpie.de
Table 3: Selected Copper Precursors for CVD Applications This table is interactive. You can sort and filter the data.
| Precursor | Deposition Technique | Resulting Material | Key Features | Reference |
|---|---|---|---|---|
| Copper(I) N,N'-di-sec-butylacetamidinate | CVD | Copper (Cu) | Low carbon/oxygen contamination; tunable reactivity. | harvard.edu |
| Copper beta-diketonate mixture | CVD | Copper Oxide (CuO or Cu₂O) | Stoichiometry depends on oxygen content in the atmosphere. | harvard.edu |
| Copper(II) nitrate | Aerosol-Assisted CVD | Copper (Cu) and Copper(I) Oxide (Cu₂O) | Inexpensive precursor; composition depends on solvent and temperature. | rsc.org |
| Copper(II) acetylacetonate (Cu(acac)₂) | CVD | Copper@carbon nanowires | Allows for synthesis of core-shell nanostructures. | rsc.org |
| Copper(II) acetylacetonate (Cu(acac)₂) | e-CVD | Copper (Cu) | Green, vacuum-based process using plasma as a reducing agent. | diva-portal.org |
Design and Synthesis of Responsive or Smart Materials incorporating Copper(II) Isobutyrate
Smart materials are materials designed to respond to external environmental conditions by changing their properties, such as shape, color, or conductivity. greenly.earth These materials can adapt to stimuli like temperature, pH, light, or electrical signals, making them highly valuable for applications ranging from sensors to actuators and self-repairing systems. greenly.earthmdpi.com Copper(II) isobutyrate possesses characteristics that make it a candidate for designing and synthesizing such advanced responsive materials.
The responsive nature can stem from either the copper ion or the organic isobutyrate ligand. Copper itself is a key component in some of the most well-known smart materials: shape-memory alloys (SMAs). greenly.earthlsu.edu While Copper(II) isobutyrate is not an alloy, the principle of using copper's unique electronic and coordination properties can be extended to other material types. For instance, the copper(II) ion can be a critical component in colorimetric sensors, where its complexation with specific analytes leads to a visible color change. google.com
Furthermore, Copper(II) isobutyrate can be integrated into stimuli-responsive polymers. The incorporation of copper complexes can create hydrogels or polymer networks that swell, shrink, or change their mechanical properties in response to changes in pH or temperature. mdpi.com This is often due to the coordination bonds between the copper ions and the polymer chains, which can be formed or broken under specific conditions. Additionally, the isobutyrate group can be functionalized and incorporated into a polymer backbone, creating a material that combines the responsive nature of the polymer with the specific functionalities of the copper center. psu.eduacs.org This dual functionality allows for the design of sophisticated smart materials with tailored responses for applications in soft robotics, drug delivery, and sensing. nih.govmdpi.com
Q & A
Q. What safety protocols are critical when handling Copper(II) i-butyrate in laboratory settings?
- Methodological Answer : Copper(II) compounds are toxic upon inhalation or ingestion. Use fume hoods for synthesis, and enforce PPE (nitrile gloves, lab coats). Monitor airborne Cu levels via OSHA-approved methods (e.g., NIOSH 7300). For waste disposal, neutralize acidic residues with NaHCO₃ before chelation with EDTA. Acute toxicity studies (LD₅₀) in rodents suggest a hazard classification of H410; ensure MSDS compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
